molecular formula C17H18N6O3S B2995777 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 880801-18-3

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Numéro de catalogue: B2995777
Numéro CAS: 880801-18-3
Poids moléculaire: 386.43
Clé InChI: DJVCRCKBGIGTPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a pyridine ring, and a dimethoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, such as the Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group through a reaction such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted aromatic compounds

Applications De Recherche Scientifique

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is investigated for use in the synthesis of advanced polymers, coatings, and other industrial materials.

Mécanisme D'action

The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular metabolism, growth, and differentiation.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • **2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide represents a novel class of triazole derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, analgesic, and anticancer properties, supported by recent research findings.

Chemical Structure

The compound is characterized by the following structural features:

  • A triazole ring that contributes to its biological activity.
  • A pyridine group , which enhances interaction with biological targets.
  • A sulfanyl moiety , which is known to exhibit significant biological effects.

Antimicrobial Activity

Recent studies highlight the antimicrobial properties of triazole derivatives. For instance, a related compound, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (APTT) , demonstrated potent antimicrobial activity against various bacterial and fungal strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The compound exhibited both bactericidal and fungicidal effects across a broad spectrum of microorganisms.

MicroorganismActivity TypeReference
Staphylococcus aureusBactericidal
Escherichia coliBactericidal
Candida albicansFungicidal
Pseudomonas aeruginosaBactericidal

Analgesic and Anti-pyretic Activity

The analgesic potential of compounds similar to this compound has been assessed using various models. Compounds from the same chemical family have shown significant analgesic effects comparable to standard drugs like analgin in tail flick models. Additionally, anti-pyretic activities were noted in yeast-induced pyrexia models with some derivatives showing efficacy similar to aspirin .

Anticancer Activity

Triazole derivatives have also been evaluated for their anticancer properties. Compounds structurally related to our target compound have shown activity against various cancer cell lines. For example, certain triazole derivatives exhibited IC50 values indicating significant cytotoxicity against colon carcinoma (HCT116) and breast cancer (T47D) cell lines . These findings suggest that the incorporation of the triazole ring enhances the anticancer potential of these compounds.

Cancer Cell LineIC50 Value (µM)Reference
HCT116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

The biological mechanisms underlying the activities of triazole derivatives often involve enzyme inhibition and interaction with cellular targets. The presence of the triazole ring allows for hydrogen bonding with active sites of various enzymes, including those involved in cancer cell proliferation and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?

  • The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with N-(3,4-dimethoxyphenyl)-α-chloroacetamide in alkaline conditions (KOH/NaOH in methanol at room temperature) .
  • Critical steps :

  • Purification via recrystallization to remove unreacted thiol intermediates.
  • Characterization using 1H/13C-NMR to confirm the sulfanyl linkage and acetamide moiety .
    • Reproducibility tips : Monitor reaction pH (≥10) to ensure deprotonation of the thiol group for nucleophilic substitution.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Primary techniques :

  • 1H-NMR : Peaks at δ 2.8–3.2 ppm (sulfanyl-CH2), δ 6.7–7.8 ppm (pyridinyl and dimethoxyphenyl aromatic protons) .
  • 13C-NMR : Carbonyl resonance at ~170 ppm (acetamide C=O) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ matching theoretical mass (±0.001 Da).
    • Supplementary methods : IR spectroscopy for thioether (C-S stretch at ~650 cm⁻¹) and secondary amine (N-H bend at ~1600 cm⁻¹) .

Q. What preliminary pharmacological screening models are used to evaluate its anti-exudative activity?

  • In vivo rat models : Carrageenan-induced paw edema at 10 mg/kg dose, with efficacy compared to diclofenac (8 mg/kg) .
  • Key metrics :

  • Reduction in edema volume (%) at 4–6 hours post-administration.
  • Histopathological analysis of inflammatory markers (e.g., TNF-α, IL-6) in tissue samples.

Advanced Research Questions

How can structural modifications optimize anti-exudative efficacy? A structure-activity relationship (SAR) perspective.

  • Substituent effects :

Position Modification Impact on Activity Evidence
Triazole C4Amino → CyclohexylReduced activity (steric hindrance)
Acetamide N-aryl3,4-Dimethoxyphenyl → 4-FluorophenylEnhanced lipophilicity (logP ↑)
  • Methodology : Synthesize analogs via alkylation with substituted α-chloroacetamides and compare IC50 values in COX-2 inhibition assays.

Q. What mechanistic insights explain its anti-inflammatory activity?

  • Hypothesis : Dual inhibition of COX-2 and leukocyte migration via sulfanyl-acetamide interactions with prostaglandin synthases .
  • Experimental validation :

  • Molecular docking : Simulate binding affinity to COX-2 (PDB ID: 5KIR).
  • Western blot : Quantify COX-2 protein expression in treated vs. control macrophages.

Q. How do crystallography data inform conformational stability?

  • Single-crystal X-ray diffraction : Reveals planar triazole-pyridinyl stacking and hydrogen bonding between acetamide NH and methoxy O .
  • Key parameters :

  • Torsion angle between triazole and pyridinyl rings (<10° indicates rigidity).
  • Hydrogen bond length (N-H···O ≈ 2.8 Å) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported anti-exudative efficacy: How to resolve them?

  • Issue : Variability in edema reduction (45–62%) across studies .
  • Root cause : Differences in carrageenan concentration (1% vs. 2%) or animal strain (Wistar vs. Sprague-Dawley rats).
  • Resolution : Standardize protocols using OECD Guideline 425 for acute oral toxicity testing.

Q. Methodological Tables

Table 1: Anti-Exudative Activity Comparison

Compound Dose (mg/kg) Edema Reduction (%) Reference
Target Compound1058 ± 4.2
Diclofenac Sodium865 ± 3.8

Table 2: Key NMR Assignments

Proton Position δ (ppm) Multiplicity
Sulfanyl-CH23.1Singlet
Pyridinyl H2/H68.5Doublet
Dimethoxyphenyl OCH33.8Singlet

Propriétés

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-13-4-3-12(9-14(13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-5-7-19-8-6-11/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVCRCKBGIGTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.